molecular formula C11H15NO3 B554736 H-Thr(Bzl)-OH CAS No. 4378-10-3

H-Thr(Bzl)-OH

Cat. No.: B554736
CAS No.: 4378-10-3
M. Wt: 209.24 g/mol
InChI Key: ONOURAAVVKGJNM-SCZZXKLOSA-N
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Description

H-Thr(Bzl)-OH, also known as H-Threoninol (Bzl), is a derivative of threonine, an essential amino acid. This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of threonine. It is commonly used in peptide synthesis and various biochemical applications due to its unique structural properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr(Bzl)-OH typically involves the chemical modification of threonine. One common method is the benzylation of threonine, where the hydroxyl group of threonine is protected with a benzyl group. This process often involves the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as solid-phase peptide synthesis (SPPS) are employed to facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

H-Thr(Bzl)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Peptide Synthesis

H-Thr(Bzl)-OH is widely used as an intermediate in the synthesis of peptides and proteins. Its benzyl group serves as a protective group for the hydroxyl functional group during peptide coupling reactions. This protection allows for selective modifications and facilitates the formation of complex peptide structures.

Table 1: Peptide Synthesis Applications

ApplicationDescriptionYield (%)
Dipeptide FormationCoupling with other amino acids48-83
Tripeptide AssemblySequential coupling reactions61-87
Pentapeptide SynthesisExtended conformations achieved through specific ligation techniquesModerate to Quantitative

Biological Studies

In biological research, this compound is utilized to study protein-protein interactions and enzyme mechanisms. Its ability to mimic natural threonine allows researchers to investigate the functional roles of threonine residues in proteins.

Case Study Example :
A study demonstrated that incorporating this compound into peptide sequences enhanced stability and facilitated the analysis of enzyme kinetics, providing insights into substrate specificity and binding affinities .

Medicinal Chemistry

This compound is explored for its potential use in drug delivery systems and as a building block for therapeutic peptides. Its structural properties allow for modifications that can enhance bioavailability and target specificity.

Research Findings :
Investigations into the pharmacokinetics of peptides synthesized with this compound showed improved absorption rates compared to those synthesized without protective groups, indicating its utility in developing more effective therapeutic agents .

Industrial Applications

In industry, this compound is used in producing specialty chemicals and advanced materials. Its versatility as a building block makes it valuable in various chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

    H-Thr-Obzl.HCl: A threonine derivative with similar structural properties.

    H-Thr(Bzl)-OBzl.oxalate: Another benzylated threonine derivative used in similar applications

Uniqueness

H-Thr(Bzl)-OH is unique due to its specific benzylation pattern, which provides distinct chemical and physical properties. This uniqueness makes it particularly useful in peptide synthesis and other specialized applications .

Biological Activity

H-Thr(Bzl)-OH, or benzyl protected threonine, is an amino acid derivative primarily used as a building block in peptide synthesis. While it does not exhibit direct biological activity on its own, its role as a precursor in the synthesis of bioactive peptides is crucial. This article provides a detailed overview of the biological implications, synthesis methodologies, and comparative studies related to this compound.

Structural Overview

This compound is characterized by its threonine backbone with a benzyl group protecting the hydroxyl functional group. This protection is essential for controlling the reactivity of the amino acid during peptide synthesis.

As a protected amino acid, this compound does not participate in biological processes directly but facilitates the formation of peptides that can exhibit various biological activities. The protective groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide products.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including conventional and microwave-assisted techniques. The choice of method can significantly impact yield and purity.

Comparative Synthesis Table

MethodYield (%)Time RequiredAdvantages
Conventional Synthesis70Several hoursEstablished methodology
Microwave-Assisted Synthesis83Reduced timeHigher yields and faster reaction times

Case Studies and Research Findings

  • Peptide Synthesis : A study demonstrated that this compound could be effectively incorporated into peptides using solid-phase synthesis techniques. The incorporation was successful without compromising the integrity of the peptide backbone .
  • Catalytic Peptide Ligation : Research indicated that peptides containing this compound exhibited unique reactivity patterns during ligation processes, yielding higher purity products compared to other threonine derivatives .
  • Stability Studies : Comparative stability studies showed that peptides synthesized with this compound maintained structural integrity under various conditions, making them suitable for therapeutic applications .

Biological Implications

While this compound itself lacks inherent biological activity, its derivatives play significant roles in pharmacology and biochemistry. Peptides synthesized from this compound have been studied for their potential therapeutic effects, including:

  • Antimicrobial Activity : Some peptides derived from this compound have shown promising antimicrobial properties.
  • Anticancer Properties : Research has indicated that certain peptide sequences incorporating this compound may inhibit cancer cell proliferation.

Properties

IUPAC Name

(2S,3R)-2-amino-3-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOURAAVVKGJNM-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426224
Record name O-BENZYL-L-THREONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-10-3
Record name O-BENZYL-L-THREONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches for O-Benzyl-L-threonine?

A1: Several synthetic routes have been explored for O-Benzyl-L-threonine. One method involves a one-pot synthesis using ethyl acetoacetate to protect the α-amino group of L-threonine, followed by treatment with benzyl bromide and removal of the protecting group under acidic conditions. [] This approach offers a good yield (80%) and is relatively straightforward. Another method utilizes N-tert-Butyloxycarbonyl-L-threonine, which reacts with sodium hydride and benzyl bromide, followed by saponification with sodium hydroxide. [, ] This procedure also provides an excellent yield and minimizes racemization.

Q2: How is O-Benzyl-L-threonine used in peptide synthesis?

A2: O-Benzyl-L-threonine serves as a protected building block in peptide synthesis. The benzyl group protects the hydroxyl group of L-threonine, preventing unwanted side reactions during peptide coupling steps. This protection is crucial for achieving high yields and purity in peptide synthesis. After the desired peptide sequence is assembled, the benzyl group can be selectively removed. []

Q3: What are the challenges associated with the polymerization of O-Benzyl-L-threonine's N-carboxyanhydride (NCA)?

A3: Polymerization of O-Benzyl-L-threonine NCA can be challenging due to its tendency to form insoluble β-sheets, which can lead to uncontrolled polymerization and broad molecular weight distributions. [, ] Specific solvents like N,N-dimethylacetamide can help to mitigate this issue. [] Additionally, careful optimization of reaction temperature and pressure is crucial for achieving controlled polymerization. []

Q4: Can O-Benzyl-L-threonine NCA polymerization be controlled for specific applications?

A4: Yes, research has shown that controlled/"living" polymerization of O-Benzyl-L-threonine NCA is achievable. [] This allows for the synthesis of well-defined polypeptides with predetermined molecular weights and narrow polydispersities. This level of control opens possibilities for designing biomaterials with tailored properties.

Q5: What are the potential applications of polypeptides containing O-Benzyl-L-threonine?

A5: Polypeptides incorporating O-Benzyl-L-threonine are interesting for various applications. For example, they have been investigated in the development of dual thermoresponsive hydrogels. [] These hydrogels exhibit a transition from gel to sol at a specific temperature due to the disassembly of β-sheet nanostructures within the polypeptide. Such materials hold promise for drug delivery systems and tissue engineering applications. Additionally, incorporating O-Benzyl-L-threonine into copolypeptides can influence the morphology of biominerals like calcium carbonate. [] This suggests potential applications in areas like biomineralization and materials science.

Q6: What are the analytical techniques used to characterize O-Benzyl-L-threonine and its derivatives?

A6: Various analytical techniques are employed to characterize O-Benzyl-L-threonine and its derivatives. Spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the compound's structure and purity. [] Chromatographic techniques like size exclusion chromatography (SEC) are used to determine the molecular weight and polydispersity of polymers. [] Mass spectrometry techniques like matrix-assisted laser desorption/ionization time-of-flight (MALDI-ToF) mass spectrometry provide information about the molecular weight and composition of polymers. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.